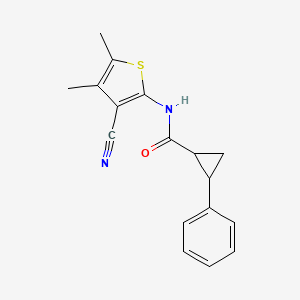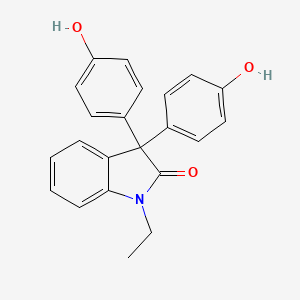![molecular formula C20H23Cl2N3O4S B4885908 N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAY 41-2272 is a soluble guanylate cyclase (sGC) activator that has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
BAY 41-2272 works by activating soluble guanylate cyclase (N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the levels of cGMP, BAY 41-2272 can produce a range of physiological effects.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to produce a range of biochemical and physiological effects. It has been shown to induce vasodilation, reduce pulmonary arterial pressure, and improve cardiac function in animal models of pulmonary hypertension. BAY 41-2272 has also been shown to improve erectile function in animal models of erectile dysfunction. In addition, BAY 41-2272 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide activator that has been extensively studied for its effects on various physiological systems. BAY 41-2272 is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in in vivo experiments. However, BAY 41-2272 also has some limitations. It can be difficult to administer in vivo due to its poor solubility, and its effects can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on BAY 41-2272. One area of interest is the potential therapeutic applications of BAY 41-2272 in pulmonary hypertension and other cardiovascular diseases. Another area of interest is the potential neuroprotective effects of BAY 41-2272 in stroke and traumatic brain injury. Further research is also needed to better understand the mechanisms of action of BAY 41-2272 and to optimize its pharmacokinetic properties for use in clinical trials.
Synthesemethoden
BAY 41-2272 can be synthesized using a multistep process that involves the reaction of 2,4-dichlorophenyl isocyanate with N-methylsulfonyl glycine to form the intermediate N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine. This intermediate is then reacted with N-butyl-2-aminobenzamide to form BAY 41-2272.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential applications in scientific research. It has been shown to have a range of effects on various physiological systems, including the cardiovascular, respiratory, and nervous systems. BAY 41-2272 has also been studied for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension and erectile dysfunction.
Eigenschaften
IUPAC Name |
N-butyl-2-[[2-(2,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O4S/c1-3-4-11-23-20(27)15-7-5-6-8-17(15)24-19(26)13-25(30(2,28)29)18-10-9-14(21)12-16(18)22/h5-10,12H,3-4,11,13H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFAANHUHONBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B4885826.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)

![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)
